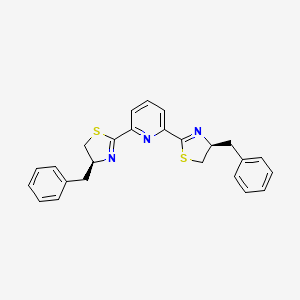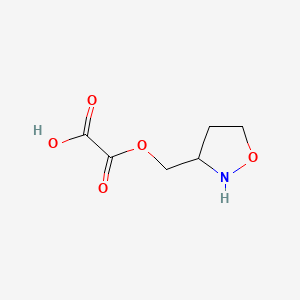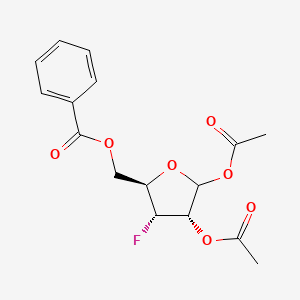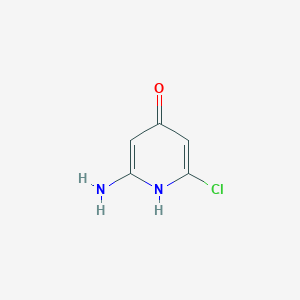
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two thiazoline rings, each bearing a benzyl group. The stereochemistry of the thiazoline rings is specified as (S), indicating the spatial arrangement of the substituents.
Vorbereitungsmethoden
The synthesis of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazoline rings, which are then attached to the pyridine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and minimizing waste.
Analyse Chemischer Reaktionen
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s thiazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that can alter the reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine include:
2,6-Bis((S)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has phenyl groups instead of benzyl groups.
2,6-Bis((S)-4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has isopropyl groups instead of benzyl groups.
2,6-Bis((S)-4-methyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has methyl groups instead of benzyl groups. The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C25H23N3S2 |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 |
InChI-Schlüssel |
GYULXYNQKJXAFZ-SFTDATJTSA-N |
Isomerische SMILES |
C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)



![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)


![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)



